2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Dimethyl Groups: The pyrrole ring is then alkylated using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 2-chloro-pyrimidine in the presence of a base like potassium carbonate.
Formation of the Acetamide Linkage: The final step involves the reaction of the pyrrole-pyrimidine intermediate with ethyl chloroacetate, followed by hydrolysis and subsequent amidation to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets. The pyrrole and pyrimidine rings allow the compound to bind to nucleic acids or proteins, potentially inhibiting their function. This binding can disrupt biological pathways, leading to various effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: This compound features a bromine atom instead of the pyrimidine moiety, making it less versatile in terms of biological interactions.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the pyrimidine ring, which may alter its electronic properties and reactivity.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to its combination of a pyrrole ring with dimethyl substitutions and a pyrimidine moiety. This structure provides a balance of electronic properties and steric effects, making it a valuable scaffold for drug development and material science applications.
Properties
Molecular Formula |
C14H19N5O |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-12(2)19(11)10-13(20)15-8-9-18-14-16-6-3-7-17-14/h3-7H,8-10H2,1-2H3,(H,15,20)(H,16,17,18) |
InChI Key |
ZFAFFCCNDXZVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCNC2=NC=CC=N2)C |
Origin of Product |
United States |
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